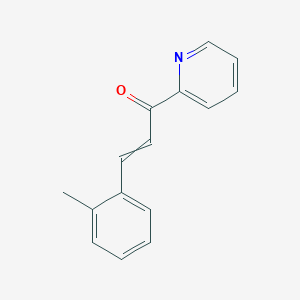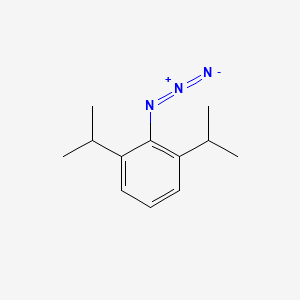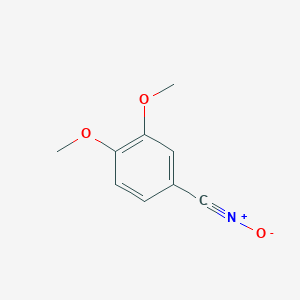
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of amino, sulfo, and dicarboxylic acid functional groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets and pathways. The amino and sulfo groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
類似化合物との比較
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 1,8-Naphthalenedicarboxylic acid
- 5-Sulfonaphthalene-1,8-dicarboxylic acid
Comparison: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is unique due to the presence of both amino and sulfo groups, which impart distinct chemical and biological properties
特性
CAS番号 |
141645-92-3 |
|---|---|
分子式 |
C12H9NO7S |
分子量 |
311.27 g/mol |
IUPAC名 |
4-amino-5-sulfonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO7S/c13-7-3-1-5(11(14)15)9-6(12(16)17)2-4-8(10(7)9)21(18,19)20/h1-4H,13H2,(H,14,15)(H,16,17)(H,18,19,20) |
InChIキー |
CBGWXPRHASHBDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/structure/B14263354.png)





![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)


